molecular formula C20H24FNO6S B1678478 Paroxetine Mesylate CAS No. 217797-14-3

Paroxetine Mesylate

カタログ番号: B1678478
CAS番号: 217797-14-3
分子量: 425.5 g/mol
InChIキー: SHIJTGJXUHTGGZ-RVXRQPKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

パロキセチンメシル酸塩の合成は、アルカロイドのアレコリンから始まり、いくつかの段階を踏みます。 このプロセスには、通常、以下の手順が含まれます :

    ピペリジン中間体の調製: アレコリンは、水素化と環化を含む一連の反応によってピペリジン中間体を調製するために使用されます。

    パロキセチン塩基の形成: 次に、ピペリジン中間体を4-フルオロ-α-メチルスチレンと反応させて、パロキセチン塩基を形成します。

    メシル酸塩への変換: 最後に、パロキセチン塩基をメタンスルホン酸と反応させて、パロキセチンメシル酸塩に変換します。

工業生産方法

パロキセチンメシル酸塩の工業生産は、同様の合成経路に従いますが、大規模な操業用に最適化されています。 このプロセスには、反応条件、精製手順、品質保証の厳格な管理が含まれており、最終製品が医薬品規格を満たしていることが保証されます .

化学反応の分析

反応の種類

パロキセチンメシル酸塩は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主な生成物

これらの反応から生成される主な生成物は、通常、体から排泄される不活性な代謝産物です .

科学的研究の応用

Treatment of Vasomotor Symptoms

Paroxetine mesylate is notably recognized for its FDA-approved use as a non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. The branded formulation, Brisdelle™, contains 7.5 mg of this compound and was approved in 2013.

Clinical Efficacy

  • Randomized Controlled Trials : Two pivotal Phase III trials demonstrated that this compound significantly reduces the frequency and severity of hot flashes compared to placebo.
    • In a 12-week study, participants receiving paroxetine experienced a mean weekly reduction in hot flash frequency of -43.5 compared to -37.3 for the placebo group (p = 0.009) .
    • A subsequent 24-week trial confirmed these findings with a reduction of -37.2 in the treatment group versus -27.6 in the placebo group (p = 0.0001) .

Statistical Overview

Study DurationParoxetine Group Mean ReductionPlacebo Group Mean Reductionp-value
12 weeks-43.5-37.30.009
24 weeks-37.2-27.60.0001

Anticancer Properties

Recent studies have indicated that paroxetine may have potential applications in oncology, particularly concerning breast cancer treatment.

Clinical Findings

  • A study published in 2019 highlighted that paroxetine not only reduced the viability of cancer cells but also exhibited synergistic effects with standard chemotherapy drugs .

Treatment of Depression and Anxiety Disorders

This compound remains a cornerstone treatment for major depressive disorder and various anxiety disorders.

Pharmacological Insights

  • As an SSRI, paroxetine works by increasing serotonin levels in the brain, which can help improve mood and anxiety symptoms.
  • It is one of the most commonly prescribed medications for these conditions due to its efficacy and relatively favorable side effect profile compared to older antidepressants .

Side Effects and Considerations

While this compound is effective, it is essential to consider potential side effects:

  • Common adverse effects include headache, fatigue, nausea, and an increased risk of suicidal ideation among younger populations .
  • Lower doses (7.5–12.5 mg/day) have been associated with better tolerability .

作用機序

パロキセチンメシル酸塩は、セロトニントランスポーター(SERT)を介したシナプスのセロトニンの再取り込みを阻害することにより、セロトニン作動性活性を高めます。 この阻害によりシナプス間隙のセロトニンのレベルが上昇し、うつ病や不安の症状を軽減するのに役立ちます 関与する分子標的には、気分や不安を調節する脳内のセロトニントランスポーターとさまざまな受容体があります .

類似の化合物との比較

類似の化合物

パロキセチンメシル酸塩の独自性

パロキセチンメシル酸塩は、セロトニントランスポーターに対する高い効力と選択性において独特です。 他のSSRIと比較して半減期が比較的短いため、投与量と離脱のプロフィールに影響を与える可能性があります さらに、パロキセチンメシル酸塩は、使用に伴う吐き気のリスクを減らす徐放製剤で知られています .

類似化合物との比較

Similar Compounds

Uniqueness of Paroxetine Mesylate

This compound is unique in its high potency and selectivity for the serotonin transporter. It has a relatively short half-life compared to other SSRIs, which can influence its dosing and withdrawal profile . Additionally, this compound is known for its controlled release formulation, which reduces the likelihood of nausea associated with its use .

生物活性

Paroxetine mesylate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of vasomotor symptoms (VMS) associated with menopause. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological mechanisms, clinical efficacy, and safety profile.

This compound functions by inhibiting the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for alleviating symptoms related to serotonin deficiency, such as mood disorders and VMS. The compound's structure allows it to bind effectively to SERT, enhancing serotonergic neurotransmission.

Key Points:

  • Target : Serotonin transporter (SERT)
  • Effect : Inhibition of serotonin reuptake
  • Outcome : Increased serotonin availability in the brain

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and elimination:

ParameterValue
BioavailabilityNearly 100% after oral dosing
Volume of Distribution3.1 to 28.0 L/kg
Mean Elimination Half-lifeApproximately 21 hours
Protein Binding~95% (mainly to P-glycoprotein)

This compound is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in its pharmacokinetics. Genetic polymorphisms in CYP2D6 can influence drug metabolism, leading to variations in therapeutic effects and side effects among individuals .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating VMS. Notably, it has been shown to significantly reduce both the frequency and severity of hot flashes.

Clinical Trial Findings:

  • Study Design : Two phase III trials with over 900 participants.
  • Dosage : Effective at doses as low as 7.5 mg/day.
  • Results :
    • Significant reduction in hot flash frequency and severity by Week 4.
    • Improved nighttime sleep duration without significant sedation-related side effects .

Case Studies

A review of clinical cases indicates that this compound is well-tolerated among patients with VMS, with a low incidence of withdrawal symptoms upon discontinuation. In one study involving menopausal women, this compound was noted to provide relief from severe hot flashes while maintaining a favorable safety profile compared to hormone replacement therapy (HRT) .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects:

  • Common side effects include nausea, fatigue, and sexual dysfunction.
  • Rare but serious risks include increased suicidal thoughts in younger populations.
  • Monitoring for side effects is essential, especially during initial treatment phases .

特性

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIJTGJXUHTGGZ-RVXRQPKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944385
Record name Paroxetine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217797-14-3
Record name Paroxetine Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine Mesylate
Reactant of Route 2
Reactant of Route 2
Paroxetine Mesylate
Reactant of Route 3
Paroxetine Mesylate
Reactant of Route 4
Paroxetine Mesylate
Reactant of Route 5
Reactant of Route 5
Paroxetine Mesylate
Reactant of Route 6
Reactant of Route 6
Paroxetine Mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。